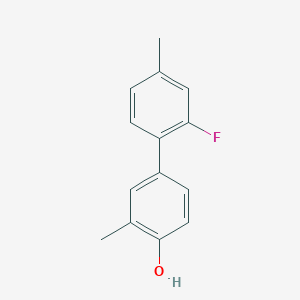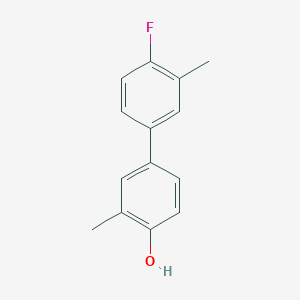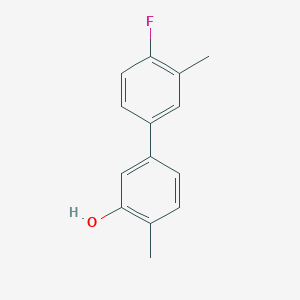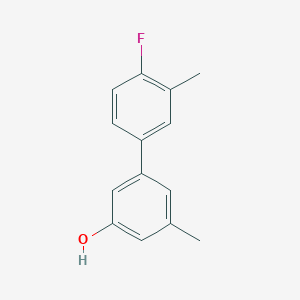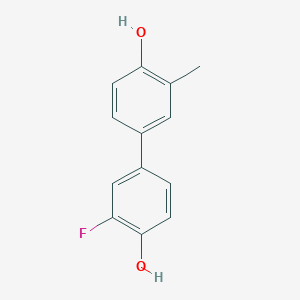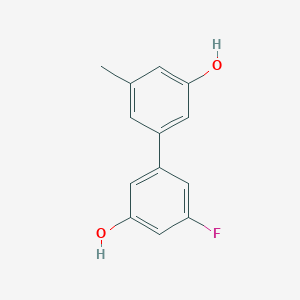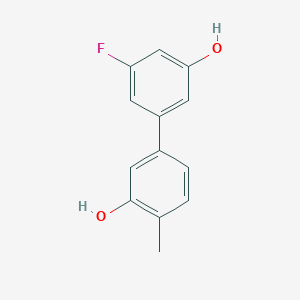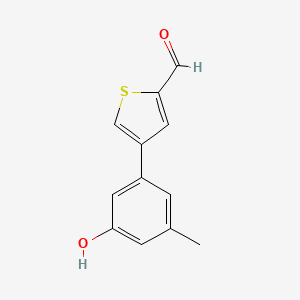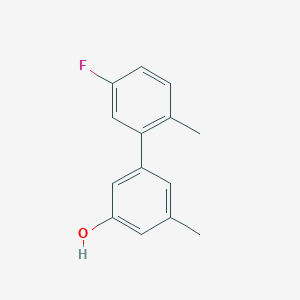
5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% (5-FMPMP) is an aromatic compound with a molecular weight of 192.17 g/mol. It is a white crystalline solid with a melting point of 106-107°C, and it is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. 5-FMPMP is a phenol derivative, and it has been studied for its potential use in a variety of scientific and medical applications.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also believed to inhibit the production of pro-inflammatory cytokines, which have been linked to a variety of diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% have not yet been fully studied. However, it has been shown to have antioxidant and anti-inflammatory effects in vitro. It has also been shown to inhibit the production of pro-inflammatory cytokines, which have been linked to a variety of diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% for laboratory experiments is its high purity (95%). It is also relatively easy to synthesize and is soluble in organic solvents. However, its mechanism of action is not yet fully understood, and it has not been studied extensively in vivo.
Future Directions
Future research should focus on further elucidating the mechanism of action of 5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% and its potential applications in medicine. Studies should also be conducted to determine the safety and efficacy of 5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% in vivo. Additionally, further studies should be conducted to explore the potential use of 5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% as an antioxidant and anti-inflammatory agent. Finally, further research should be conducted to explore the potential use of 5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% as a fluorescent probe.
Synthesis Methods
5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% can be synthesized by the reaction of 5-fluoro-2-methylphenol and 3-methylphenol in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for a period of 8-10 hours. The reaction is monitored by thin layer chromatography (TLC) and the product is purified by recrystallization using ethanol.
Scientific Research Applications
5-(5-Fluoro-2-methylphenyl)-3-methylphenol, 95% has been studied for its potential use in a variety of scientific and medical applications. It has been used as a reagent in the synthesis of a variety of molecules, including heterocyclic compounds and pharmaceuticals. It has also been studied for its potential use as an antioxidant, a corrosion inhibitor, and a fluorescent probe.
properties
IUPAC Name |
3-(5-fluoro-2-methylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-5-11(7-13(16)6-9)14-8-12(15)4-3-10(14)2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAPZCLHNNBLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683753 |
Source


|
| Record name | 5'-Fluoro-2',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-96-6 |
Source


|
| Record name | 5'-Fluoro-2',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

